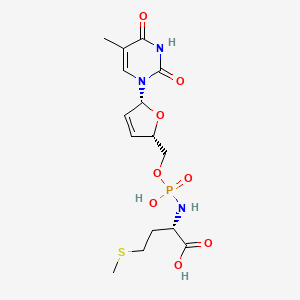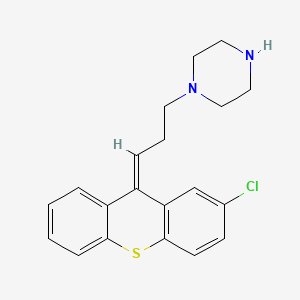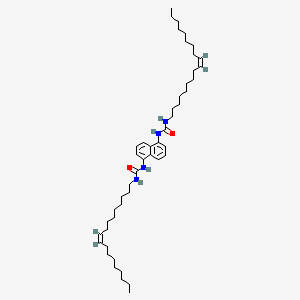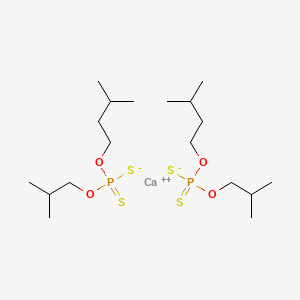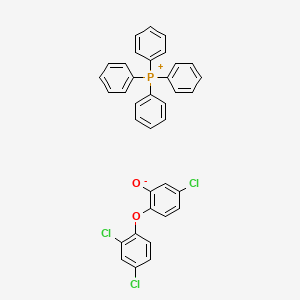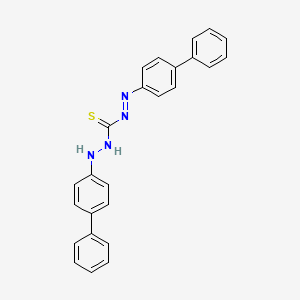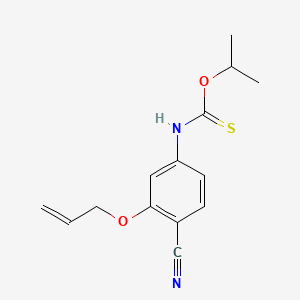
Carbamothioic acid, (4-cyano-3-(2-propenyloxy)phenyl)-, O-(1-methylethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamothioic acid, (4-cyano-3-(2-propenyloxy)phenyl)-, O-(1-methylethyl) ester is a chemical compound with the molecular formula C14H16N2O2S. This compound is known for its unique structure, which includes a cyano group, a propenyloxy group, and an isopropyl ester. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbamothioic acid, (4-cyano-3-(2-propenyloxy)phenyl)-, O-(1-methylethyl) ester typically involves the reaction of 4-cyano-3-(2-propenyloxy)phenyl isothiocyanate with isopropyl alcohol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of automated systems to control the reaction parameters and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Carbamothioic acid, (4-cyano-3-(2-propenyloxy)phenyl)-, O-(1-methylethyl) ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
Carbamothioic acid, (4-cyano-3-(2-propenyloxy)phenyl)-, O-(1-methylethyl) ester is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Carbamothioic acid, (4-cyano-3-(2-propenyloxy)phenyl)-, O-(1-methylethyl) ester involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the ester group can participate in nucleophilic attacks. These interactions can lead to the inhibition of enzymes or the modification of proteins, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamothioic acid, (4-cyano-3-(2-propenyloxy)phenyl)-, O-ethyl ester
- Carbamothioic acid, (4-cyano-3-(2-propenyloxy)phenyl)-, O-methyl ester
Uniqueness
Carbamothioic acid, (4-cyano-3-(2-propenyloxy)phenyl)-, O-(1-methylethyl) ester is unique due to its isopropyl ester group, which can influence its reactivity and interaction with other molecules. This uniqueness makes it valuable in specific research applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
165549-99-5 |
|---|---|
Fórmula molecular |
C14H16N2O2S |
Peso molecular |
276.36 g/mol |
Nombre IUPAC |
O-propan-2-yl N-(4-cyano-3-prop-2-enoxyphenyl)carbamothioate |
InChI |
InChI=1S/C14H16N2O2S/c1-4-7-17-13-8-12(6-5-11(13)9-15)16-14(19)18-10(2)3/h4-6,8,10H,1,7H2,2-3H3,(H,16,19) |
Clave InChI |
GSFVJZVILJEWFI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=S)NC1=CC(=C(C=C1)C#N)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(1-Pyrrolidinyl)ethyl]-1,2-benzisothiazol-3(2h)-one](/img/structure/B12669848.png)



